molecular formula C15H10N2O2 B12910834 4-Benzoylphthalazin-1(2H)-one CAS No. 105702-06-5

4-Benzoylphthalazin-1(2H)-one

Cat. No.: B12910834
CAS No.: 105702-06-5
M. Wt: 250.25 g/mol
InChI Key: YJLXNSIRBXGGED-UHFFFAOYSA-N
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Description

4-Benzoylphthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylphthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by benzoylation. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted phthalazinones, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

4-Benzoylphthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a tool for studying enzyme inhibition, particularly PARP inhibition.

    Medicine: Its role as a PARP inhibitor makes it a candidate for developing treatments for cancer and other diseases involving DNA repair mechanisms.

    Industry: It is used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzoylphthalazin-1(2H)-one involves the inhibition of PARP enzymes. By binding to the active site of PARP, it prevents the enzyme from repairing DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells. This makes it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Properties

CAS No.

105702-06-5

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

4-benzoyl-2H-phthalazin-1-one

InChI

InChI=1S/C15H10N2O2/c18-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)15(19)17-16-13/h1-9H,(H,17,19)

InChI Key

YJLXNSIRBXGGED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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